molecular formula C5H7NO B12984263 2-Methoxy-1h-pyrrole CAS No. 71580-13-7

2-Methoxy-1h-pyrrole

Cat. No.: B12984263
CAS No.: 71580-13-7
M. Wt: 97.12 g/mol
InChI Key: FYXXJXKLTCPPHW-UHFFFAOYSA-N
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Description

2-Methoxy-1h-pyrrole is a heterocyclic organic compound that features a five-membered ring containing one nitrogen atom and one methoxy group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1h-pyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Paal-Knorr synthesis is a well-known method for preparing pyrrole derivatives. This method involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalyst such as iron(III) chloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-1h-pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Electrophilic substitution reactions are common, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while substitution reactions can produce various halogenated pyrrole derivatives .

Scientific Research Applications

2-Methoxy-1h-pyrrole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methoxy-1h-pyrrole exerts its effects involves interactions with various molecular targets. For instance, its biological activity may be attributed to its ability to bind to specific enzymes or receptors, thereby modulating their function. The exact pathways involved can vary depending on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

    Pyrrole: The parent compound without the methoxy group.

    2-Methyl-1h-pyrrole: A similar compound with a methyl group instead of a methoxy group.

    2-Ethoxy-1h-pyrrole: A compound with an ethoxy group instead of a methoxy group.

Uniqueness: 2-Methoxy-1h-pyrrole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and alter its interaction with other molecules, making it distinct from its analogs .

Properties

CAS No.

71580-13-7

Molecular Formula

C5H7NO

Molecular Weight

97.12 g/mol

IUPAC Name

2-methoxy-1H-pyrrole

InChI

InChI=1S/C5H7NO/c1-7-5-3-2-4-6-5/h2-4,6H,1H3

InChI Key

FYXXJXKLTCPPHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CN1

Origin of Product

United States

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